molecular formula C10H8BrF3O3 B8393330 Methyl bromo-{4-[(trifluoromethyl)oxy]phenyl}acetate

Methyl bromo-{4-[(trifluoromethyl)oxy]phenyl}acetate

Cat. No.: B8393330
M. Wt: 313.07 g/mol
InChI Key: BSJFQYCYYUQYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl bromo-{4-[(trifluoromethyl)oxy]phenyl}acetate is a useful research compound. Its molecular formula is C10H8BrF3O3 and its molecular weight is 313.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8BrF3O3

Molecular Weight

313.07 g/mol

IUPAC Name

methyl 2-bromo-2-[4-(trifluoromethoxy)phenyl]acetate

InChI

InChI=1S/C10H8BrF3O3/c1-16-9(15)8(11)6-2-4-7(5-3-6)17-10(12,13)14/h2-5,8H,1H3

InChI Key

BSJFQYCYYUQYSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)OC(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-trifluoromethoxyphenylacetic acid (5 g, 23 mmol) in carbon tetrachloride oxalyl chloride (25 mmol) and two drops of DMF were added at 0° C. After stirring the solution at room temperature for 1 h, NBS (25 mmol) and few drops of 48% HBr were added and the mixture was heated to reflux for 4 h. The solution was allowed to cool, MeOH (5 mL) was added and the mixture was stirred at room temperature for 1 h.
Quantity
5 g
Type
reactant
Reaction Step One
Name
carbon tetrachloride oxalyl chloride
Quantity
25 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
25 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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